molecular formula C15H15ClN2O2 B5476763 1-(3-Chlorophenyl)-3-(4-methoxy-2-methylphenyl)urea

1-(3-Chlorophenyl)-3-(4-methoxy-2-methylphenyl)urea

Cat. No.: B5476763
M. Wt: 290.74 g/mol
InChI Key: AMRXAXOKUJCBOW-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(4-methoxy-2-methylphenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a chlorophenyl group and a methoxy-methylphenyl group, which may impart unique chemical and physical properties.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(4-methoxy-2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-10-8-13(20-2)6-7-14(10)18-15(19)17-12-5-3-4-11(16)9-12/h3-9H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRXAXOKUJCBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(4-methoxy-2-methylphenyl)urea typically involves the reaction of 3-chloroaniline with 4-methoxy-2-methylaniline in the presence of a carbonyl source such as phosgene or a similar reagent. The reaction conditions often include:

  • Solvent: Common solvents include dichloromethane or toluene.
  • Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing similar reaction conditions as described above. The choice of solvent, temperature, and catalysts would be optimized for efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(4-methoxy-2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide or other nucleophiles.

Major Products Formed

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted ureas.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May be studied for its biological activity and potential as a pharmaceutical agent.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(4-methoxy-2-methylphenyl)urea would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be specific to the target and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-3-phenylurea: Lacks the methoxy and methyl groups.

    1-(4-Methoxyphenyl)-3-phenylurea: Lacks the chlorine and methyl groups.

Uniqueness

1-(3-Chlorophenyl)-3-(4-methoxy-2-methylphenyl)urea is unique due to the presence of both the chlorophenyl and methoxy-methylphenyl groups, which may impart distinct chemical and biological properties compared to similar compounds.

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